

A Comparative Guide to PU139 and PU141 HAT Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the histone acetyltransferase (HAT) inhibitors **PU139** and PU141. This document outlines their mechanisms of action, summarizes available experimental data, and provides methodologies for key experiments.

Histone acetyltransferases (HATs) are crucial enzymes in epigenetic regulation, and their dysregulation is implicated in various diseases, including cancer. Small molecule inhibitors of HATs are therefore valuable tools for research and potential therapeutic agents. This guide focuses on two such inhibitors, **PU139** and PU141, both belonging to the pyridoisothiazolone class.

Mechanism of Action and Target Selectivity

PU139 and PU141 exhibit distinct selectivity profiles. **PU139** acts as a pan-HAT inhibitor, targeting a broad range of HATs, while PU141 demonstrates selectivity for the p300/CBP family of HATs.[1][2]

PU139 is a potent inhibitor of multiple HAT enzymes, including Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300.[1][3] This broad activity profile makes it a useful tool for studying the global effects of HAT inhibition.

PU141 is more selective in its action, primarily targeting the HATs CBP and p300.[1] This selectivity allows for more targeted investigation of the roles of these specific enzymes in



cellular processes. A molecular docking study has suggested that PU141 has a higher binding affinity for the p300 HAT enzyme compared to **PU139**.

Comparative Performance Data

The following tables summarize the available quantitative data for **PU139** and PU141.

Table 1: In Vitro HAT Inhibition

Compound	Target	IC50 (μM)
PU139	Gcn5	8.39[3]
PCAF	9.74[3]	
СВР	2.49[3]	_
p300	5.35[3]	_
PU141	СВР	Selective, specific IC50 not available in public sources
p300	Selective, specific IC50 not available in public sources	

Table 2: In Vitro Anti-proliferative Activity

Compound	Cell Line(s)	GI50 (μM)	
PU139	A431, A549, A2780, HepG2, SW480, U-87 MG, HCT116, SK-N-SH, MCF7	<60[3]	
PU141	A431, A549, A2780, HCT116, HepG2, MCF7, SK-N-SH, SW480, U-87MG	Micromolar concentrations, specific GI50 values not available in public sources	

Table 3: In Vivo Antitumor Activity

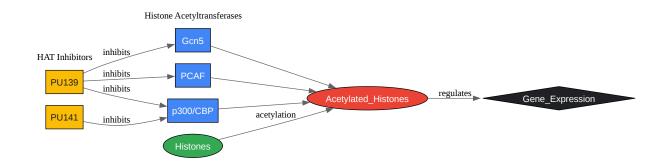


Compound	Model	Dosage	Effect
PU139	Neuroblastoma Xenograft	25 mg/kg (i.p.)	Moderate, but significant tumor growth inhibition. Synergizes with Doxorubicin.[1][3]
PU141	Neuroblastoma Xenograft	25 mg/kg (i.p.)	Significant tumor volume reduction (19%).

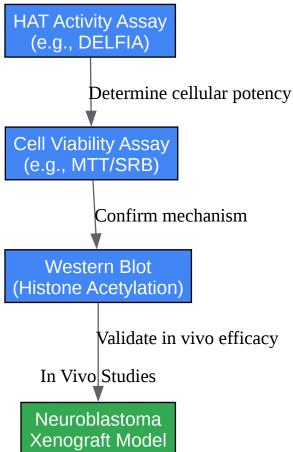
Signaling Pathways and Experimental Workflows

The inhibition of HATs by **PU139** and PU141 leads to histone hypoacetylation, which in turn affects gene expression and cellular processes. The pan-inhibitory nature of **PU139** suggests a broader impact on cellular transcription compared to the more targeted effect of PU141 on p300/CBP-regulated genes.





In Vitro Assays





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- To cite this document: BenchChem. [A Comparative Guide to PU139 and PU141 HAT Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678330#pu139-versus-pu141-hat-inhibitor-comparison]

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